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Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

Cat. No.: B1684363

A comprehensive analysis of preclinical data reveals that Carboxyamidotriazole Orotate
(CTO), an orotate salt formulation of Carboxyamidotriazole (CAl), exhibits a significantly
improved pharmacokinetic profile, suggesting enhanced oral bioavailability and a faster rate of
absorption compared to its parent compound, CAIl. This improvement may allow for smaller
dosages and potentially reduced toxicity in clinical applications.

Carboxyamidotriazole (CAl) is a novel anti-neoplastic agent that has been investigated for its
anti-angiogenic and anti-proliferative effects.[1] However, its clinical development has been
hampered by limited and variable oral bioavailability, poor aqueous solubility, and significant
gastrointestinal and neurotoxicities.[1][2] To address these limitations, Carboxyamidotriazole
Orotate (CTO) was synthesized.[1] Preclinical studies have shown that CTO enters the
bloodstream more rapidly and achieves higher plasma concentrations than CAl, while
maintaining a similar elimination half-life.[1][3]

Comparative Pharmacokinetics: CTO vs. CAI

A comparative pharmacokinetic study in rats demonstrated the superior bioavailability of CTO.
[1] When administered orally, CTO resulted in a significantly greater area under the curve
(AUC) and a higher maximum plasma concentration (Cmax) compared to an equimolar dose of
CAL[1][3] Furthermore, the time to reach Cmax (Tmax) was shorter for CTO, indicating a faster
rate of absorption.[1][3]
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Table 1: Pharmacokinetic Parameters of Oral CAl and CTO in Rats[1]

TR Carboxyamidotriazole Carboxyamidotriazole
(CAl) Orotate (CTO)

Dose 100 mg/kg 137 mg/kg (equimolar to CAl)

Cmax (observed) Lower Significantly Greater

Tmax Longer Shorter

AUC Lower Significantly Greater

Distribution/Absorption Slope Lower Significantly Greater

Elimination Half-life Similar Similar

These findings suggest that the orotate salt form of CAl enhances its oral bioavailability and
absorption rate.[1] The improved pharmacokinetic profile of CTO may lead to more consistent
therapeutic plasma levels and could potentially allow for the administration of lower doses,
thereby reducing the risk of toxicity.[1][3] Preliminary data in ferrets also suggest that CTO may
produce less nausea compared to CAl, possibly due to its more rapid transit from the
gastrointestinal tract.[1]

Experimental Protocol: Rat Pharmacokinetic Study
The comparative pharmacokinetic analysis was performed in rats.[1]

¢ Animal Model: Rats.[1]

e Dosing:

o Oral (p.0.): Animals received an oral gavage of either CAl (100 mg/kg) or an equimolar
dose of CTO (137 mg/kg). Both compounds were suspended in trioctanoin.[1]

o Intravenous (i.v.): For bioavailability calculations, CAI (10 mg/kg) or an equimolar dose of
CTO (13.7 mg/kg) was administered via the tail vein in a DMSO vehicle.[1]
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« Blood Sampling: Blood was collected via the retroorbital plexus at 0.33, 1, 2, 4, 16, and 48
hours after oral administration.[1]

¢ Analysis: Plasma was analyzed for CAl levels using a validated LC/MS/MS method.[1]

+ Pharmacokinetic Analysis: The data was used to calculate key pharmacokinetic parameters
including Cmax, Tmax, and AUC. Oral bioavailability was calculated by comparing the AUC
from oral dosing to the AUC from intravenous dosing.[3]

Below is a workflow diagram illustrating the experimental process.
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Caption: Experimental workflow for the comparative pharmacokinetic study.

Mechanism of Action: Inhibition of Calcium
Signaling

Carboxyamidotriazole acts as a small molecule inhibitor of non-voltage gated calcium
channels.[1][4] By blocking calcium influx and the release of calcium from intracellular stores,
CAl disrupts calcium-mediated signal transduction pathways.[4][5] This mechanism is believed
to be responsible for its anti-angiogenic effects, likely through the inhibition of voltage-
independent calcium signaling necessary for VEGF-induced endothelial proliferation.[1] The
disruption of calcium signaling by CAIl has been shown to affect several downstream pathways,
including the PISK/Akt/mTOR pathway.[5][6]

The following diagram illustrates the proposed signaling pathway affected by
Carboxyamidotriazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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